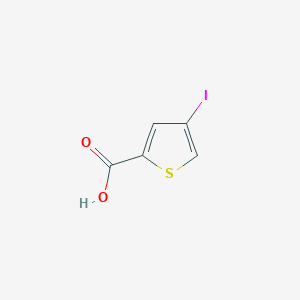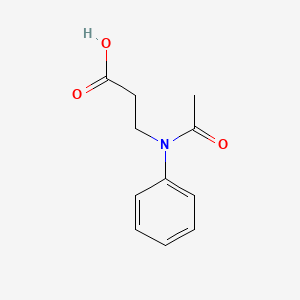![molecular formula C8H6F5NO B13488296 [6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol](/img/structure/B13488296.png)
[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol: is a chemical compound with the molecular formula C8H6F5NO and a molecular weight of 227.1314 g/mol . This compound features a pyridine ring substituted with a pentafluoroethyl group and a methanol group. It is of interest in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of [6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives and pentafluoroethyl-containing reagents.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield of the compound.
Analyse Chemischer Reaktionen
[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol: can be compared with other similar compounds, such as:
[6-(1,1,2,2,2-Trifluoroethyl)pyridin-3-yl]methanol: This compound has fewer fluorine atoms, which may affect its reactivity and properties.
[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]ethanol: The presence of an ethanol group instead of a methanol group can influence its solubility and interactions.
[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]amine: The amine group introduces different chemical reactivity and potential biological activity.
These comparisons highlight the unique aspects of This compound , such as its specific substitution pattern and the presence of the pentafluoroethyl group, which can significantly influence its chemical and biological properties.
Eigenschaften
Molekularformel |
C8H6F5NO |
|---|---|
Molekulargewicht |
227.13 g/mol |
IUPAC-Name |
[6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C8H6F5NO/c9-7(10,8(11,12)13)6-2-1-5(4-15)3-14-6/h1-3,15H,4H2 |
InChI-Schlüssel |
PPYPJOMVZKNQJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1CO)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


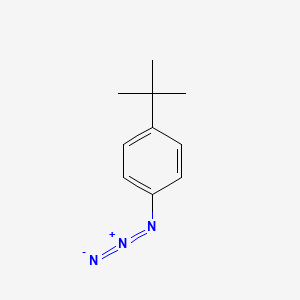
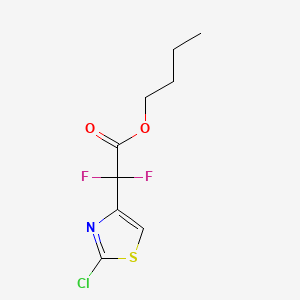
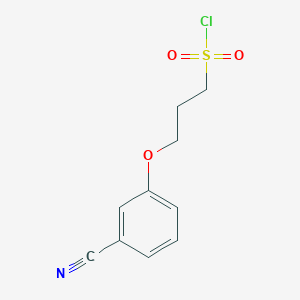
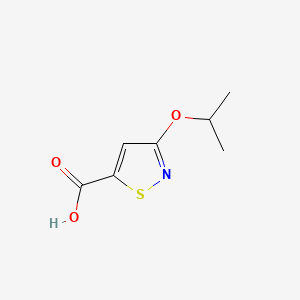
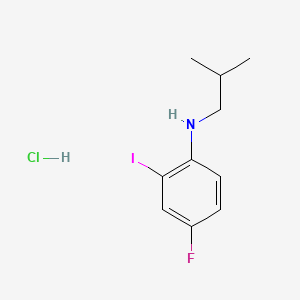
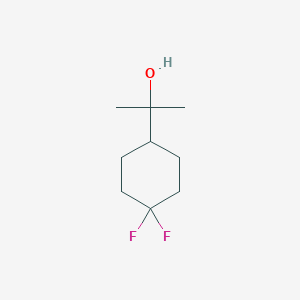
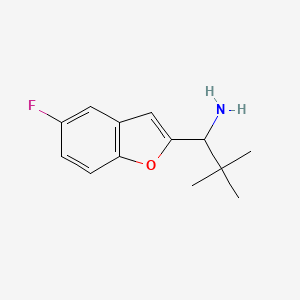
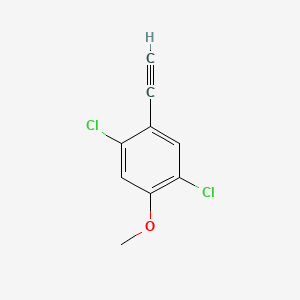
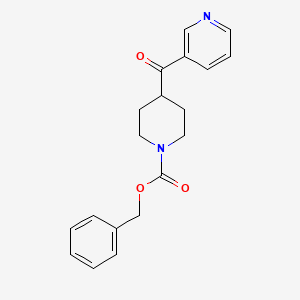
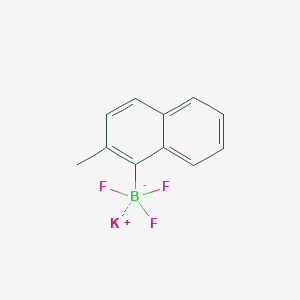
![5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione](/img/structure/B13488282.png)
![Tert-butyl (2-azabicyclo[4.1.0]heptan-6-YL)carbamate](/img/structure/B13488290.png)
